N-(4-(N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide

Description

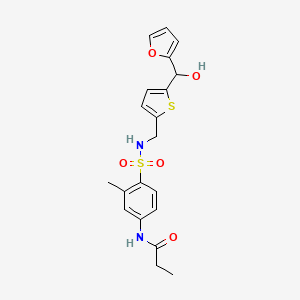

This compound is a sulfamoyl-linked propionamide derivative featuring a hybrid heterocyclic scaffold. Its structure includes:

- A thiophene ring substituted with a hydroxymethyl-furan group at the 5-position.

- A sulfamoyl bridge connecting the thiophene to a 3-methylphenyl group.

- A propionamide moiety attached to the phenyl ring.

Properties

IUPAC Name |

N-[4-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methylsulfamoyl]-3-methylphenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5S2/c1-3-19(23)22-14-6-9-18(13(2)11-14)29(25,26)21-12-15-7-8-17(28-15)20(24)16-5-4-10-27-16/h4-11,20-21,24H,3,12H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKHOIMNVKABLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide typically involves multi-step organic synthesis. A common synthetic route might include:

-

Formation of the Furan-2-yl(hydroxy)methyl Intermediate

- Starting from furan-2-carboxylic acid, the compound can be reduced to furan-2-ylmethanol using a reducing agent like lithium aluminum hydride (LiAlH4).

- The hydroxyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a base.

-

Synthesis of the Thiophene Derivative

- Thiophene-2-carboxylic acid can be converted to thiophene-2-ylmethanol through reduction.

- The hydroxymethyl group can be introduced similarly to the furan derivative.

-

Coupling of Furan and Thiophene Derivatives

- The furan and thiophene derivatives can be coupled using a sulfonamide linkage. This involves the reaction of the hydroxymethyl groups with a sulfonyl chloride derivative under basic conditions to form the sulfamoyl linkage.

-

Final Coupling with 3-Methylphenylpropionamide

- The final step involves coupling the sulfamoyl intermediate with 3-methylphenylpropionamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:

Optimization of Reaction Conditions: Temperature, solvent, and reagent concentrations would be optimized for maximum yield and purity.

Use of Catalysts and Automated Systems: Catalysts and automated reaction systems would be employed to enhance efficiency and reproducibility.

Purification Techniques: Techniques such as crystallization, distillation, and chromatography would be used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

- The hydroxyl group in the furan ring can undergo oxidation to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

-

Reduction

- The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

-

Substitution

- The sulfamoyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

Oxidizing Agents: PCC, potassium permanganate (KMnO4).

Reducing Agents: LiAlH4, hydrogen gas with palladium catalyst.

Nucleophiles: Ammonia, amines, thiols.

Major Products

Oxidation Products: Carbonyl derivatives.

Reduction Products: Amines.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential use as a ligand in catalytic reactions due to its multiple functional groups.

Biology

Enzyme Inhibition: Potential inhibitor of enzymes due to its sulfamoyl group, which can mimic the transition state of enzyme-catalyzed reactions.

Antimicrobial Activity: The compound may exhibit antimicrobial properties due to its structural similarity to known antimicrobial agents.

Medicine

Drug Development: Potential lead compound for the development of new drugs targeting specific enzymes or receptors.

Therapeutic Agents: Possible use in the treatment of diseases due to its biological activity.

Industry

Material Science: Used in the development of new materials with specific properties such as conductivity or reactivity.

Chemical Manufacturing: Intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(4-(N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with active site residues of enzymes, inhibiting their activity. The furan and thiophene rings can interact with hydrophobic pockets, enhancing binding affinity.

Comparison with Similar Compounds

Key Observations :

- The target compound’s sulfamoyl bridge distinguishes it from the sulfanyl linker in ’s oxadiazole derivatives .

- Unlike ’s piperidine-containing propionamide, the target molecule lacks a basic nitrogen center, which may reduce off-target interactions .

- The hydroxymethyl-furan group introduces polarity compared to ’s lipophilic pyrimidine-cyclopropyl substituent .

2.2 Computational and Physicochemical Properties

While direct data for the target compound are absent, methodologies from the evidence suggest avenues for comparison:

- Density Functional Theory (DFT) : Becke’s hybrid functionals (e.g., B3LYP, and ) could predict electronic properties such as HOMO-LUMO gaps or dipole moments, critical for understanding reactivity and solubility .

- Solvation Effects : The polarizable continuum model (PCM, ) would model solvation free energy, highlighting differences in aqueous solubility between the target compound (polar hydroxymethyl-furan) and ’s lipophilic furopyridine derivative .

Hypothetical Data Table :

Biological Activity

N-(4-(N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 421.53 g/mol. The structural complexity includes a furan ring, thiophene moiety, and a sulfamoyl group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H23N2O5S |

| Molecular Weight | 421.53 g/mol |

| IUPAC Name | N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-3-methyl-4-propoxybenzenesulfonamide |

Research into the biological activity of related compounds suggests several potential mechanisms:

- Anti-inflammatory Effects : Similar compounds have shown inhibition of nitric oxide (NO) synthesis in macrophages, indicating anti-inflammatory properties. For example, derivatives containing furan and thiophene structures have been linked to reduced pro-inflammatory mediator synthesis via inhibition of specific signaling pathways such as p38 MAPK .

- Antimicrobial Activity : Compounds with furan and thiophene moieties have demonstrated broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. Studies indicate that these compounds disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

- Anticancer Potential : Some derivatives exhibit cytotoxic effects on cancer cell lines, potentially through mechanisms involving mitochondrial dysfunction and apoptosis induction. Research has shown that certain furan derivatives can significantly inhibit the growth of cervical cancer cells (HeLa) with IC50 values in the low micromolar range .

Study 1: Anti-inflammatory Activity

A study investigated the effects of a furan-based compound on RAW 264.7 murine macrophages. The results indicated that the compound inhibited NO production in a dose-dependent manner, correlating with reduced phosphorylation of key signaling proteins involved in inflammatory responses .

Study 2: Antibacterial Activity

Another investigation focused on a series of furan derivatives against multiple bacterial strains, including E. coli and Staphylococcus aureus. The findings revealed that these compounds exhibited significant antibacterial activity, outperforming traditional antibiotics like streptomycin in some cases .

Study 3: Anticancer Activity

Research involving the evaluation of furan conjugates against HeLa cells demonstrated that certain compounds led to significant reductions in cell viability, attributed to their ability to induce apoptosis through mitochondrial pathways . The most effective conjugate had an IC50 value of 0.15 µg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.